molecular formula C16H12O B3051809 4-Phenylnaphthalen-2-ol CAS No. 36159-74-7

4-Phenylnaphthalen-2-ol

Cat. No.: B3051809
CAS No.: 36159-74-7
M. Wt: 220.26 g/mol
InChI Key: UHEFACWYBYZURZ-UHFFFAOYSA-N
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Description

4-Phenylnaphthalen-2-ol is an organic compound with the molecular formula C16H12O. It is characterized by a naphthalene ring substituted with a phenyl group and a hydroxyl group. This compound is known for its aromatic properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Phenylnaphthalen-2-ol involves the reaction of 2-benzoylphenylacetylene with cesium fluoride in acetonitrile under reflux conditions for 5 hours. The reaction mixture is then poured into water and extracted with dichloromethane. The combined extracts are dried, filtered, and evaporated to yield this compound with an 80% yield .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylnaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The aromatic rings can undergo reduction reactions to form dihydro or tetrahydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of various substituted naphthalenes or phenyl derivatives.

Scientific Research Applications

4-Phenylnaphthalen-2-ol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its aromatic structure and biological activity.

    Industry: Utilized in the production of dyes, pigments, and other aromatic compounds

Mechanism of Action

The mechanism of action of 4-Phenylnaphthalen-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to proteins and other macromolecules .

Comparison with Similar Compounds

Uniqueness: 4-Phenylnaphthalen-2-ol is unique due to the specific positioning of the phenyl and hydroxyl groups on the naphthalene ring, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

4-phenylnaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEFACWYBYZURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365347
Record name 4-phenylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36159-74-7
Record name 4-phenylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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